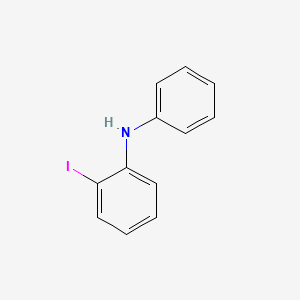
2-Iodo-N-phenylaniline
Overview
Description
2-Iodo-N-phenylaniline is a pharmaceutical compound belonging to the class of amines. It is primarily used in organic synthesis, particularly in coupling reactions with aryl halides and arylboronic acids. This compound is known for its versatility in forming various aromatic compounds, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-N-phenylaniline can be synthesized through several methods. One common approach involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions. This method is operationally scalable and exhibits high functional-group tolerance .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of organocatalytic or metal-catalyzed reactions. These methods ensure high yields and purity, making the compound suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions, where it reacts with arylboronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Often uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Various Derivatives: Resulting from oxidation and reduction reactions.
Scientific Research Applications
2-Iodo-N-phenylaniline has a wide range of applications in scientific research:
Brain Mapping and Radiopharmaceuticals: Derivatives like 2-[131I]-iodo-N,N-dimethylphenethylamine are used in brain mapping applications with SPECT technology for detailed brain imaging.
Protein Structure Determination: p-Iodo-L-phenylalanine, a variant of this compound, is used in genetic encoding for protein structure determination, facilitating single-wavelength anomalous dispersion experiments for X-ray crystallography.
Synthesis of Asymmetric Diphenylamines: The iodine (III)-mediated synthesis of 4-iodo-N-phenylaniline from iodobenzene highlights its application in producing asymmetric diphenylamines.
Aromatization in Organic Chemistry: The iodine-mediated aromatization process for synthesizing iodo-N-arylanilines and N-arylanilines from 2-cyclohexenones demonstrates its chemical versatility.
In Vivo Tumor Tracing and Imaging: Research involving the synthesis and in vivo characterization of [123/125I]-2-iodo-L-phenylalanine in animal models underlines its application in tumor tracing for SPECT imaging.
Mechanism of Action
The mechanism of action of 2-Iodo-N-phenylaniline involves its ability to participate in various coupling reactions, primarily through the formation of carbon-carbon bonds. The compound’s iodine atom plays a crucial role in these reactions, acting as a leaving group and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application, such as the interaction with palladium catalysts in Suzuki coupling reactions .
Comparison with Similar Compounds
2-Iodoaniline: Shares similar reactivity but lacks the phenyl group attached to the nitrogen atom.
N-Phenylaniline: Similar structure but without the iodine atom, affecting its reactivity and applications.
4-Iodo-N-phenylaniline: Another variant with the iodine atom in a different position, leading to different reactivity and applications.
Uniqueness: 2-Iodo-N-phenylaniline’s unique combination of an iodine atom and a phenyl group attached to the nitrogen atom makes it particularly versatile in coupling reactions. This structure allows it to participate in a wide range of chemical transformations, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-iodo-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJOUVEECWZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60487792 | |
| Record name | Benzenamine, 2-iodo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61613-21-6 | |
| Record name | 2-Iodo-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61613-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-iodo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


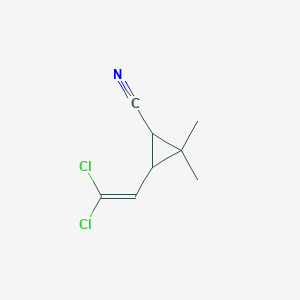
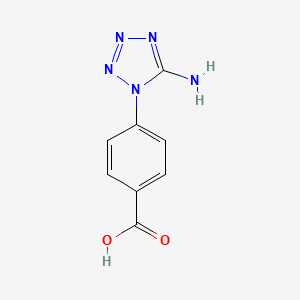
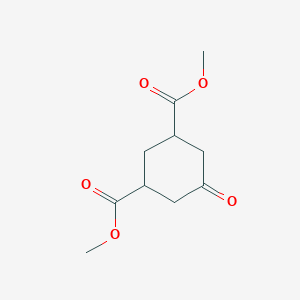

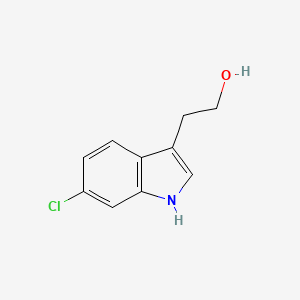
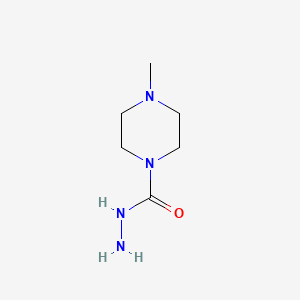
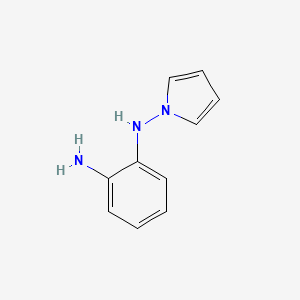
![2-Allyl-4-methylbenzo[b]thiophene](/img/structure/B1626757.png)
![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)
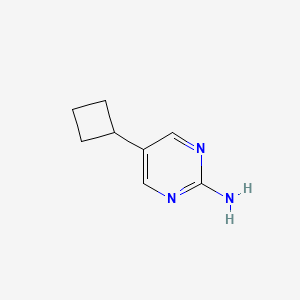

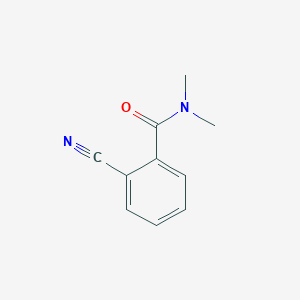
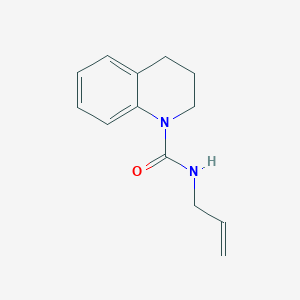
![7-Bromo-3,4-dihydro-2H-benzo[b]oxepine](/img/structure/B1626768.png)
